molecular formula C15H22N2O3 B151790 tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate CAS No. 153407-40-0

tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate

Cat. No.: B151790
CAS No.: 153407-40-0
M. Wt: 278.35 g/mol
InChI Key: IJNUIQQYGXSWLT-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate is an organic compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2,6-dimethylanilino)-2-oxoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of suitable catalysts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate can be compared with other similar compounds, such as:

  • tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
  • tert-Butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
  • N-Boc-2-aminoacetaldehyde

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,6-dimethylanilino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10-7-6-8-11(2)13(10)17-12(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNUIQQYGXSWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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